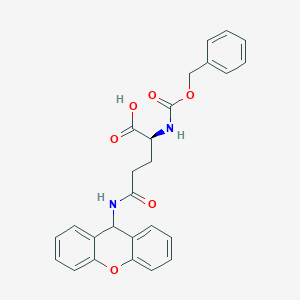
Z-Gln(Xan)-OH
Vue d'ensemble
Description
Z-Gln(Xan)-OH, also known as carbobenzoxy-glutaminyl-xanthine, is a compound that has gained significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a carbobenzoxy group, a glutamine residue, and a xanthine moiety, which contribute to its distinct chemical behavior and reactivity.
Applications De Recherche Scientifique
Z-Gln(Xan)-OH has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic reactions to study the properties and behavior of transglutaminase.
Biology: Applied in the development of biosensors and wearable devices due to its conductive properties.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Mécanisme D'action
Target of Action
The primary target of Z-Gln(Xan)-OH is the enzyme transglutaminase . Transglutaminases are a large family of intracellular and extracellular enzymes that catalyze cross-links between protein molecules . They are involved in various physiological functions such as blood clotting, wound healing, and epidermal keratinization .
Mode of Action
Transglutaminase catalyzes the acyl transfer reaction between γ-carboxyamide groups (acyl donor) and primary amines (acyl acceptor). In proteins, it is able to crosslink the γ-carboxyamide of glutamine and the primary ε-amine in lysine . This compound acts as the amine acceptor substrate in this reaction .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving protein cross-linking. The formation of isopeptide bonds results in both intra- and inter-molecular cross-linking of proteins, leading to protein polymerization . This process is significant as it results in stable, insoluble macromolecular complexes .
Pharmacokinetics
The stability of the compound in various environments, such as its thermostability and stability in organic solvents, has been evaluated .
Result of Action
The result of this compound’s action is the formation of Z-glutamylhxdroxamate-glycine, which develops a colored complex with iron (III) detectable at 525 nm . This reaction product is significant as it forms stable, insoluble macromolecular complexes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme transglutaminase, which this compound interacts with, is known to be a calcium-dependent enzyme . Additionally, the stability of this compound in various solvents has been evaluated, with isopropanol showing the strongest stabilizing effect .
Analyse Biochimique
Biochemical Properties
Z-Gln(Xan)-OH plays a crucial role in biochemical reactions involving transglutaminases. Transglutaminases are enzymes that catalyze the formation of covalent bonds between glutamine residues and primary amines. In the presence of this compound, transglutaminases facilitate the transfer of the γ-carboxyamide group of glutamine to hydroxylamine, forming Z-glutamyl-hydroxamate . This reaction is essential for studying the enzymatic activity and specificity of transglutaminases.
Cellular Effects
This compound influences various cellular processes by interacting with transglutaminases. These enzymes are involved in numerous cellular functions, including cell signaling, gene expression, and cellular metabolism. The presence of this compound in cellular environments can modulate transglutaminase activity, affecting processes such as protein cross-linking, cell adhesion, and apoptosis . This compound’s impact on cell signaling pathways and gene expression highlights its significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transglutaminases. This compound acts as a substrate, binding to the active site of the enzyme and facilitating the transfer of the γ-carboxyamide group of glutamine to hydroxylamine. This reaction results in the formation of Z-glutamyl-hydroxamate, which can be detected and quantified in biochemical assays . The binding interactions and catalytic activity of transglutaminases with this compound provide insights into the enzyme’s function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for consistent and reliable results in biochemical assays . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy and the accuracy of experimental outcomes. Long-term studies have demonstrated that this compound can influence cellular function over extended periods, providing valuable data on its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that low to moderate doses of this compound can enhance transglutaminase activity, promoting beneficial cellular processes such as tissue repair and wound healing . High doses of this compound may lead to toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to transglutaminase activity. This compound interacts with enzymes and cofactors that facilitate the transfer of the γ-carboxyamide group of glutamine to hydroxylamine . The resulting Z-glutamyl-hydroxamate can influence metabolic flux and alter metabolite levels, impacting various biochemical processes. The study of this compound in metabolic pathways provides insights into its role in cellular metabolism and enzyme regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its availability and activity in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its role in cellular biochemistry.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its interactions with transglutaminases and other biomolecules, as well as its overall role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gln(Xan)-OH typically involves the enzymatic crosslinking of gelatin polymers with carbobenzoxy-glutaminyl-xanthine using microbial transglutaminase. This process creates dynamic π-π stacking interactions, which enhance the mechanical and conductive properties of the resulting hydrogels . The reaction conditions often include the use of microbial transglutaminase at specific pH and temperature settings to optimize the crosslinking efficiency .
Industrial Production Methods
Industrial production of this compound involves the large-scale enzymatic synthesis using microbial transglutaminase. The enzyme is produced through constitutive expression in Escherichia coli, which allows for efficient and scalable production . The process is optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Transamidation: Catalyzed by transglutaminase, where the γ-carboxyl-amide of glutamine reacts with primary amines to form isopeptide bonds.
Crosslinking: Formation of covalent bonds between protein molecules, enhancing the mechanical properties of hydrogels.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include microbial transglutaminase, hydroxylamine, and various primary amines. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and product formation .
Major Products Formed
The major products formed from the reactions involving this compound include crosslinked protein polymers and hydrogels with enhanced mechanical and conductive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzoxy-glutaminyl-glycine: Similar in structure but lacks the xanthine moiety, resulting in different chemical properties and applications.
Carbobenzoxy-glutaminyl-hydroxamate: Another related compound used in enzymatic studies but with distinct reactivity and applications.
Uniqueness
Z-Gln(Xan)-OH is unique due to the presence of the xanthine moiety, which imparts additional chemical properties and potential applications not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191707 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327981-01-1 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



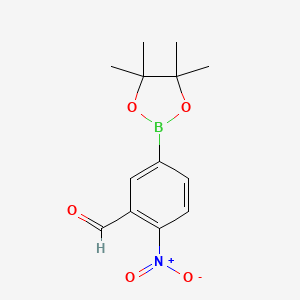
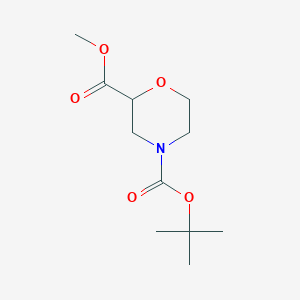
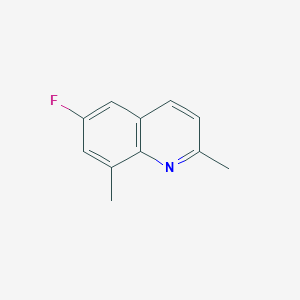
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)
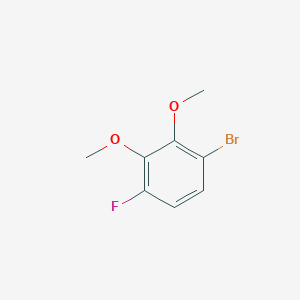

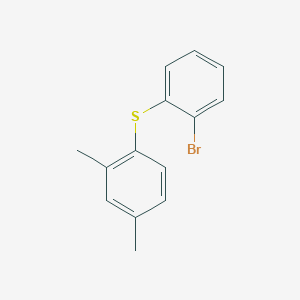
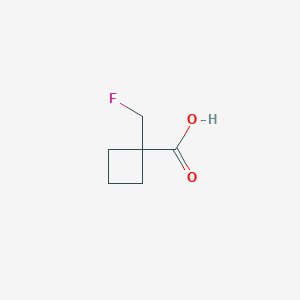
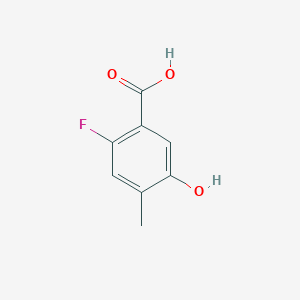
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)
